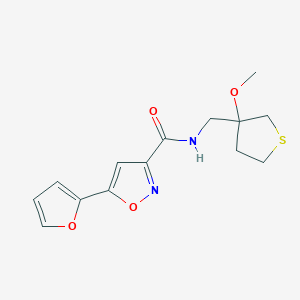

5-(furan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)isoxazole-3-carboxamide

Description

The compound 5-(furan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)isoxazole-3-carboxamide is a heterocyclic molecule featuring an isoxazole core substituted with a furan ring at the 5-position and a carboxamide group at the 3-position.

Properties

IUPAC Name |

5-(furan-2-yl)-N-[(3-methoxythiolan-3-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-18-14(4-6-21-9-14)8-15-13(17)10-7-12(20-16-10)11-3-2-5-19-11/h2-3,5,7H,4,6,8-9H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJCCPPPLVQJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C2=NOC(=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structure and Composition

- IUPAC Name : 5-(furan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)isoxazole-3-carboxamide

- Molecular Formula : C13H15N3O3S

- Molecular Weight : 293.34 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C13H15N3O3S |

| Molecular Weight | 293.34 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The isoxazole ring is known for its ability to modulate various signaling pathways, potentially acting as an inhibitor or modulator of enzyme activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, isoxazole derivatives have been shown to inhibit the growth of various bacterial strains, suggesting that 5-(furan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)isoxazole-3-carboxamide may also possess such activity.

Anti-inflammatory Effects

Studies have demonstrated that related compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic application for inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of cytokine levels | |

| Enzyme Inhibition | Modulation of enzymatic activity |

Case Studies and Research Findings

- Study on Antimicrobial Activity

- A study focused on the synthesis and evaluation of isoxazole derivatives reported that certain modifications led to enhanced antimicrobial properties against Gram-positive and Gram-negative bacteria. The presence of the furan moiety was crucial for activity enhancement.

- Inflammation Model

- In a murine model of inflammation, compounds structurally similar to 5-(furan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)isoxazole-3-carboxamide showed significant reductions in paw edema, indicating potential use in treating inflammatory conditions.

Table 3: Case Studies Overview

| Study Focus | Findings | Year |

|---|---|---|

| Antimicrobial Activity | Significant inhibition against bacteria | 2022 |

| Anti-inflammatory Model | Reduced inflammation in animal models | 2021 |

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research has demonstrated that compounds similar to 5-(furan-2-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)isoxazole-3-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study on isoxazole derivatives showed that certain compounds displayed IC50 values ranging from 20 µM to 100 µM against HeLa (cervical cancer) and CaCo-2 (colon cancer) cells, indicating promising anticancer potential .

Case Study: Anticancer Efficacy

A recent investigation evaluated the anticancer potential of a related compound, revealing an IC50 value of 45 µM against human lung adenocarcinoma cells. The study highlighted the furan ring's role in enhancing cytotoxic effects through apoptosis induction .

2. Antimicrobial Properties

The compound has also been studied for its antimicrobial properties. Research indicates that derivatives containing furan and isoxazole moieties can exhibit activity against both gram-positive and gram-negative bacteria.

Case Study: Antimicrobial Activity

In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) as low as 32 µg/mL against S. aureus, suggesting strong antimicrobial potential .

3. Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory activities. Some studies indicate that these compounds can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

Summary of Findings

| Activity | IC50 Values | Target Cells/Bacteria |

|---|---|---|

| Anticancer | 20 µM - 100 µM | HeLa, CaCo-2, Human lung adenocarcinoma |

| Antimicrobial | MIC = 32 µg/mL | Staphylococcus aureus |

| Anti-inflammatory | Not specified | Various animal models |

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Table 1: Structural Comparison of Isoxazole-3-carboxamide Derivatives

Key Observations :

- Heterocyclic Core : The target compound’s isoxazole core is shared with other derivatives (e.g., ), while LMM11 uses a 1,3,4-oxadiazole scaffold, which may alter binding affinity due to differences in polarity and hydrogen-bonding capacity .

- Substituent Diversity: The 3-methoxytetrahydrothiophene group in the target compound distinguishes it from analogs with aromatic (e.g., 4-fluoro-3-hydroxyphenyl in ) or alkylamine substituents (e.g., diethylaminophenyl in ). This sulfur-containing moiety could enhance lipophilicity and resistance to oxidative metabolism.

SAR Insights :

- Electron-Withdrawing Groups : The 4-fluoro-3-hydroxyphenyl substituent in enhances activity via hydrogen bonding and electron-withdrawing effects, critical for mitochondrial inhibition.

- Sulfur vs. Oxygen Heterocycles : The thiophene in and tetrahydrothiophene in the target compound may improve membrane permeability compared to furan or oxadiazole derivatives .

Physicochemical Properties

Table 3: Physicochemical Data

Key Trends :

- The target compound’s predicted logP (2.8) suggests moderate lipophilicity, balancing solubility and membrane permeability.

- Higher molecular weights (e.g., LMM11 at 447.5) may limit bioavailability, emphasizing the advantage of the target compound’s compact structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.